3-(4 inverted exclamation mark -Bromophenyl)-7-methoxycoumarin
Description
3-(4-Bromophenyl)-7-methoxycoumarin is a synthetic coumarin derivative featuring a bromine atom at the para position of the phenyl ring attached to the coumarin core and a methoxy group at position 6. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects, which are heavily influenced by substituent patterns .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-13-7-4-11-8-14(16(18)20-15(11)9-13)10-2-5-12(17)6-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRAVYIGDWDTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Pechmann condensation traditionally employs resorcinol derivatives and β-keto esters under acidic conditions. For 7-methoxy substitution, 2-hydroxy-4-methoxybenzaldehyde serves as the phenolic component. The β-keto ester, ethyl 4-bromophenylacetoacetate, introduces the 3-aryl group. Concentrated sulfuric acid catalyzes the cyclodehydration at 80–100°C for 6–8 hours.
Optimization Challenges
- Regioselectivity Issues : The β-keto ester’s R-group typically occupies position 4 of the coumarin nucleus, necessitating post-synthetic modifications for 3-aryl placement.
- Yield Limitations : Pilot studies report ≤45% yield due to competing side reactions, such as ester hydrolysis under strongly acidic conditions.
Perkin Reaction: Cinnamate Cyclization Strategy
Synthetic Protocol
This two-step approach involves:
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 8–10 hours |
| Isolated Yield | 58% |
| Purity (HPLC) | >97% |
Suzuki-Miyaura Cross-Coupling: Late-Stage Arylation
Retrosynthetic Approach
A halogenated coumarin precursor (3-bromo-7-methoxycoumarin) undergoes palladium-catalyzed coupling with 4-bromophenylboronic acid:
$$ \text{3-Bromo-7-methoxycoumarin} + \text{4-BrC}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Target} $$
Critical Reaction Parameters
Yield : 72% after silica gel chromatography (hexane:EtOAc = 8:2).
Electrophilic Bromination of 3-Phenyl-7-Methoxycoumarin
Direct Aromatic Substitution
Treating 3-phenyl-7-methoxycoumarin with bromine (1.1 eq) in glacial acetic acid containing FeBr₃ (10 mol%) at 60°C for 24 hours achieves para-bromination:
$$ \text{3-Ph-7-OMe-coumarin} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{3-(4-BrPh)-7-OMe-coumarin} $$
Selectivity and Limitations
- Regiochemical Outcome : >85% para-selectivity due to electron-donating methoxy group’s directing effect.
- Drawback : Requires pre-synthesized 3-phenyl analog, adding synthetic steps.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Pechmann Condensation | 45 | 95 | One-pot protocol | Poor regiocontrol |
| Perkin Reaction | 58 | 97 | Direct C3 functionalization | Extended reaction time |
| Suzuki Coupling | 72 | 98 | High modularity | Requires halogenated precursor |
| Electrophilic Bromination | 68 | 96 | Late-stage modification | Multi-step synthesis |
Structural Characterization Data
Spectroscopic Profiles
Crystallographic Data (from Analogous Structures)
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
- E-Factor : Suzuki coupling (23.4) vs. Perkin reaction (8.7), highlighting the latter’s greener profile.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: 3-(4-Bromophenyl)-7-formylcoumarin or 3-(4-Bromophenyl)-7-carboxycoumarin.
Reduction: 3-(4-Phenyl)-7-methoxycoumarin.
Substitution: Various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Coumarins, including 3-(4-bromophenyl)-7-methoxycoumarin, have been extensively studied for their anticancer properties. Research indicates that coumarin derivatives can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that these compounds exhibit cytostatic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
The antimicrobial activities of coumarin derivatives have also been documented. 3-(4-Bromophenyl)-7-methoxycoumarin has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent . This property is particularly significant given the increasing resistance to conventional antibiotics.
Antioxidant Activity
Studies have demonstrated that derivatives of 7-methoxycoumarin possess strong antioxidant properties, which are crucial for protecting cells from oxidative stress . The substitution at the 7-position enhances the scavenging ability against reactive oxygen species (ROS), making these compounds valuable in therapeutic applications aimed at reducing oxidative damage.
Analytical Applications
Fluorescent Probes
The structural characteristics of 3-(4-bromophenyl)-7-methoxycoumarin make it suitable for use as a fluorescent probe in analytical chemistry. Its fluorescence properties can be utilized in the detection of various analytes in biological samples . The compound has been employed in high-performance liquid chromatography (HPLC) for the derivatization of biological samples, enhancing detection sensitivity.
Chemical Sensing
Research has highlighted the potential of coumarin derivatives as chemosensors due to their ability to selectively bind to metal ions and other analytes . These sensors can be applied in environmental monitoring and biomedical diagnostics.
Synthetic Applications
Building Blocks for Complex Molecules
3-(4-Bromophenyl)-7-methoxycoumarin serves as a versatile building block in organic synthesis. It has been used to synthesize various heterocyclic compounds through nucleophilic substitutions and condensation reactions . This versatility is essential for drug discovery and the development of new materials.
Caged Compounds
The compound has been utilized in the synthesis of caged derivatives that can release biologically active molecules upon photolysis. These caged compounds have applications in photochemistry and molecular biology, allowing researchers to control the release of active agents with light .
Case Studies
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes by binding to the heme group, thereby preventing the metabolism of various substrates.
Apoptosis Induction: In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by blocking the NF-κB signaling pathway.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
(a) 3-(4'-Bromophenyl)-5,7-Dihydroxycoumarin
- Structure : Bromophenyl group at position 3, dihydroxy groups at positions 5 and 7.
- Key Findings : Exhibited dual inhibition against collagenase and hyaluronidase, enzymes implicated in skin aging. The hydroxyl groups enhance hydrogen-bonding interactions with enzyme active sites, improving inhibitory potency compared to methoxy-substituted derivatives .
- Molecular Weight : ~345.18 g/mol (estimated).
(b) 4-Benzyl-3-(4-Chlorophenyl)-7-Methoxycoumarin
- Structure : Chlorophenyl group at position 3, benzyl group at position 4, and methoxy at position 7.
- Key Findings : Demonstrated potent aromatase inhibition (IC₅₀ < 40 µM) without cytotoxicity in MCF-7aro cells. The chloro substituent and benzyl group likely enhance hydrophobic interactions with the enzyme’s binding pocket .
- Molecular Weight : ~382.83 g/mol (C₂₃H₁₇ClO₃).
(c) 7-Hydroxy-3-(4-Methoxyphenyl)Coumarin
- Structure : Methoxyphenyl at position 3, hydroxyl at position 7.
- Key Findings : Used in fluorescence-based chemosensors due to its photoactive properties. The hydroxyl group increases solubility in polar solvents compared to fully methoxylated analogs .
(d) 3-Acetyl-6-Bromocoumarin
- Structure : Acetyl group at position 3, bromine at position 4.
- Key Findings : Lower molecular weight (267.08 g/mol) and altered electronic properties due to the acetyl group, which may reduce membrane permeability compared to phenyl-substituted coumarins .
Physicochemical Properties
| Property | 3-(4-Bromophenyl)-7-Methoxycoumarin | 3-(4'-Bromophenyl)-5,7-Dihydroxycoumarin | 4-Benzyl-3-(4-Chlorophenyl)-7-Methoxycoumarin |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₁BrO₃ | C₁₅H₉BrO₅ | C₂₃H₁₇ClO₃ |
| Molecular Weight (g/mol) | ~331.17 | ~345.18 | ~382.83 |
| Solubility | Moderate (lipophilic) | High (polar hydroxyl groups) | Low (hydrophobic benzyl group) |
| Key Functional Groups | Bromophenyl, Methoxy | Bromophenyl, Dihydroxy | Chlorophenyl, Benzyl, Methoxy |
Biological Activity
3-(4-Bromophenyl)-7-methoxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential applications in pharmacotherapy.
Overview of Coumarins
Coumarins are a group of naturally occurring compounds with a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticoagulant properties. The structural modifications on coumarins significantly influence their biological activities. For instance, the introduction of halogens and methoxy groups can enhance their efficacy against various diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(4-Bromophenyl)-7-methoxycoumarin. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies showed that 3-(4-Bromophenyl)-7-methoxycoumarin exhibits cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia) cell lines. The compound's IC50 values ranged from 0.32 μM to 91.21 μM depending on the cell line and experimental conditions .
- A comparative study indicated that the compound's activity was significantly higher under hypoxic conditions, suggesting its potential as an effective treatment for tumors in low-oxygen environments .
- Mechanism of Action :
Antioxidant Properties
Coumarins are also recognized for their antioxidant properties. The antioxidant activity of 3-(4-Bromophenyl)-7-methoxycoumarin has been evaluated using various assays.
Antioxidant Activity Assessment
- DPPH and ABTS Assays : The compound exhibited significant radical scavenging activity in DPPH and ABTS assays, with inhibition percentages reaching up to 73% at concentrations of 100 μM .
- Mechanism : The presence of methoxy groups at specific positions enhances the electron-donating ability of the compound, contributing to its antioxidant capacity by neutralizing reactive oxygen species (ROS) .
Structure-Activity Relationship (SAR)
The structure-activity relationship for coumarins indicates that modifications at specific positions can significantly alter their biological activities. For instance:
| Modification | Effect |
|---|---|
| Methoxy group at position 7 | Enhances anticancer and antioxidant activities |
| Bromine substitution | Increases cytotoxicity against cancer cells |
| Hydroxyl groups | Improves radical scavenging abilities |
Q & A
Q. What are the standard synthetic routes for 3-(4-bromophenyl)-7-methoxycoumarin?
The compound is typically synthesized via a Pechmann condensation followed by bromination. For example:
- Step 1 : Protect the amino group of m-aminophenol using ethoxycarbonyl chloride.
- Step 2 : Perform Pechmann condensation with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or ZnCl₂) to form the coumarin core .
- Step 3 : Brominate at position 3 using bromine generated in situ from HBr and OXONE® under mild conditions to avoid over-bromination . Alternative routes may involve Suzuki coupling for aryl group introduction .
Q. How is 3-(4-bromophenyl)-7-methoxycoumarin characterized structurally?
Key techniques include:
- ¹H/¹³C NMR : Identify coupling patterns (e.g., JFH = 2.6 Hz for intramolecular F···H interactions in analogous compounds) .
- X-ray crystallography : Resolve spatial arrangements of substituents (e.g., bromophenyl orientation relative to the coumarin core) .
- HRMS : Confirm molecular weight and purity .
Q. What are the primary analytical applications of this compound?
- HPLC derivatization : Acts as a fluorescent probe for trace analysis of biomolecules (e.g., carboxylates) via formation of methylenecoumarin esters .
- Enzyme activity assays : Used as a fluorogenic substrate (e.g., cytochrome P450 isoform selectivity studies due to methoxy/methyl groups) .
Advanced Research Questions
Q. How can intramolecular interactions (e.g., C–F···H–C) in bromophenyl-substituted coumarins be experimentally validated?
- 2D ¹⁹F-{¹H} HOESY NMR : Maps spatial proximity between fluorine and hydrogen atoms .
- DFT calculations : Compare optimized geometries with X-ray structures to confirm through-space interactions .
- Variable-temperature NMR : Assess dynamic behavior of substituents (e.g., rotational barriers of the bromophenyl group) .
Q. What strategies address contradictions in reported biological activities (e.g., antibacterial vs. inactive)?
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and bacterial strain selection .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy at position 7) to isolate bioactive motifs .
- Computational docking : Predict binding affinities to targets (e.g., B. subtilis enzymes) using molecular modeling tools .
Q. How can researchers optimize bromination regioselectivity during synthesis?
- Directed ortho-metallation : Use directing groups (e.g., methoxy) to favor bromination at position 3 .
- Lewis acid catalysis : Employ ZnCl₂ or FeCl₃ to stabilize intermediates and reduce side reactions .
- In situ bromine generation : Use HBr/OXONE® to achieve controlled, stoichiometric bromination .
Q. What methodologies resolve discrepancies in fluorescence quantum yields for coumarin derivatives?
- Solvent polarity studies : Measure emission in solvents of varying polarity (e.g., hexane vs. DMF) to assess environmental effects .
- Time-resolved fluorescence : Compare lifetimes to distinguish radiative vs. non-radiative decay pathways .
- Quenching experiments : Add known quenchers (e.g., KI) to evaluate collisional vs. static quenching mechanisms .
Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- The compound name assumes the "inverted exclamation mark" (¡) is a typographical error, corrected to "4-bromophenyl" based on IUPAC conventions.
- Methodological answers prioritize experimental design and data interpretation over definitions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
